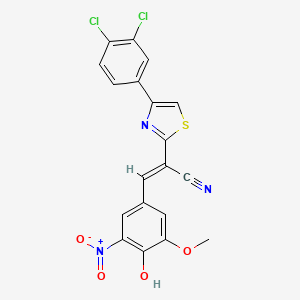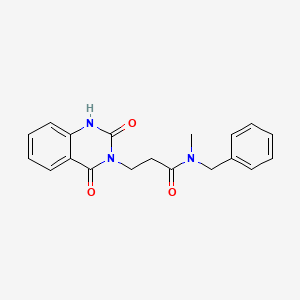
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide” is a chemical compound with diverse applications in scientific research1. Its unique structure allows for investigations into drug discovery, enzymatic inhibition, and potential therapeutic interventions1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
I’m sorry, but I couldn’t find any information on the molecular structure analysis of this compound.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Applications De Recherche Scientifique
Anticonvulsant Activity
Research has explored the synthesis and evaluation of N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide derivatives for anticonvulsant activities. One study involved the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. Despite the anticipation of anticonvulsant effects, the substances did not show significant anticonvulsant activity in the model of pentylenetetrazole-induced seizures. This study highlighted the importance of the NHCO cyclic fragment on anticonvulsant activity, providing insights into the structural requirements for potential anticonvulsant agents (El Kayal et al., 2022).
Anticancer Evaluation
Another area of interest is the anticancer potential of quinazolinone derivatives. Compounds bearing the quinazolinone moiety, such as N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide, have been synthesized and screened for in vitro antitumor activity. A study reported the synthesis of 2-substituted mercapto-3H-quinazoline analogs, identifying several compounds as active anticancer agents. These compounds demonstrated promising MG-MID and GI50 values against various cancer cell lines, indicating their potential as anticancer agents (Khalil et al., 2003).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of quinazolinone derivatives also represent significant scientific applications. A study on the synthesis and antimicrobial evaluation of quinazolinone peptide derivatives highlighted the development of novel antimicrobial agents. These compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain derivatives showing potent in vitro antimicrobial activity, underscoring the potential of quinazolinone derivatives in addressing microbial resistance (Kapoor et al., 2017).
Synthesis Techniques and Chemical Reactivity
Beyond biological activities, the synthesis and chemical reactivity of N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide derivatives have been extensively studied. For instance, innovative synthesis techniques have been developed for creating quinazolin-4(3H)-ones, which are crucial for further biological studies. These techniques include cascade reactions and microwave-assisted synthesis, offering efficient and eco-friendly approaches for the preparation of quinazolinone derivatives (Yang et al., 2020).
Safety And Hazards
Orientations Futures
The unique structure of “N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide” allows for future investigations into drug discovery, enzymatic inhibition, and potential therapeutic interventions1.
Propriétés
IUPAC Name |
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21(13-14-7-3-2-4-8-14)17(23)11-12-22-18(24)15-9-5-6-10-16(15)20-19(22)25/h2-10H,11-13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYJQNLQIHHFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)
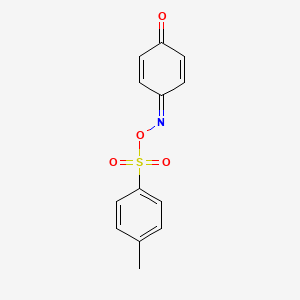
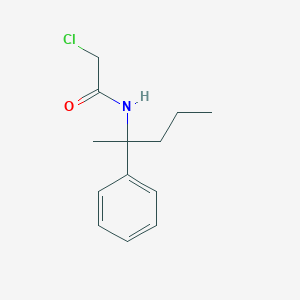
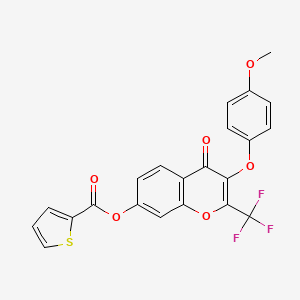
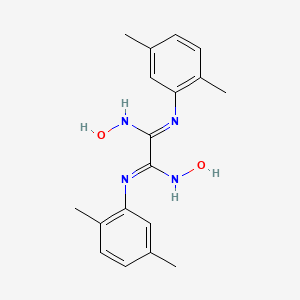
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)
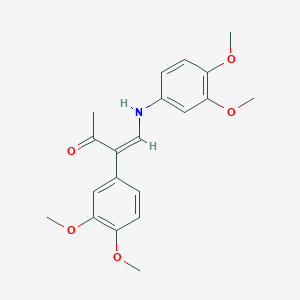
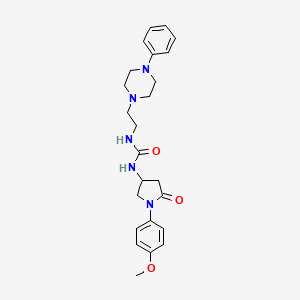
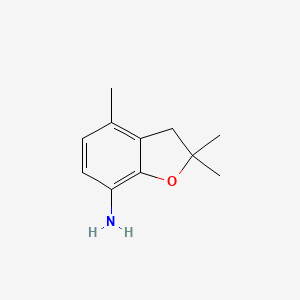
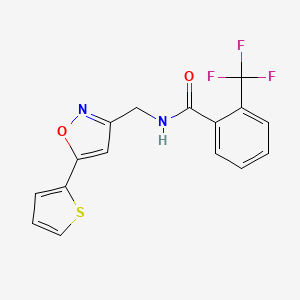
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)
